molecular formula C16H16O2 B1663778 Naphthonone CAS No. 7114-11-6

Naphthonone

Cat. No.: B1663778
CAS No.: 7114-11-6
M. Wt: 240.30 g/mol
InChI Key: FQCYCLSYFLSHKF-UHFFFAOYSA-N
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Description

naphthalene , is the simplest polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C10H8 . Naphthalene is formed by fusing two benzene rings, sharing two adjacent carbon atoms. It is widely used as a raw material for the production of dyes, resins, solvents, and insecticides .

Preparation Methods

a. Synthetic Routes: Naphthalene can be synthesized through several methods:

    Dehydrogenation of Decalin: Decalin, a bicyclic compound, undergoes dehydrogenation to yield naphthalene.

    Alkylation of Benzene: Benzene reacts with ethylene to form ethylbenzene, which can then be dehydrogenated to produce naphthalene.

    Friedel-Crafts Acylation: Acylation of benzene with acetyl chloride or acetic anhydride followed by cyclization leads to naphthalene formation.

b. Industrial Production: Naphthalene is obtained from coal tar or petroleum refining processes.

Chemical Reactions Analysis

Naphthalene exhibits various reactions:

    Aromatic Electrophilic Substitution: Similar to benzene, naphthalene readily undergoes electrophilic substitution reactions (e.g., halogenation, sulfonation, nitration).

    Oxidation and Reduction: Naphthalene can be oxidized to form phthalic anhydride. Reduction yields tetralin.

    Sulfonation: Sulfonation occurs primarily at the α-position (C1) to form α-naphthalenesulfonic acid, which can further transform into β-naphthalenesulfonic acid.

    Halogenation: Halogenation reactions occur at the α-position as well.

Scientific Research Applications

Naphthalene finds applications in:

Mechanism of Action

The exact mechanism by which naphthalene exerts its effects varies depending on the context. In some cases, it may involve binding to specific molecular targets or interfering with metabolic pathways.

Comparison with Similar Compounds

Naphthalene’s uniqueness lies in its simple structure and widespread industrial applications. Similar compounds include anthracene, phenanthrene, and biphenyl.

Properties

CAS No.

7114-11-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one

InChI

InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2

InChI Key

FQCYCLSYFLSHKF-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O

7114-11-6

Synonyms

NSC-641547;  5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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